2-bromo-1-(9H-fluoren-2-yl)ethan-1-one
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Overview
Description
2-bromo-1-(9H-fluoren-2-yl)ethan-1-one is an organic compound with the molecular formula C15H11BrO and a molecular weight of 287.15 g/mol . It is a brominated derivative of fluorenone, characterized by the presence of a bromine atom at the 2-position of the ethanone group attached to the fluorenyl ring. This compound is primarily used in research settings and has applications in various fields of chemistry and biology.
Preparation Methods
The synthesis of 2-bromo-1-(9H-fluoren-2-yl)ethan-1-one typically involves the bromination of 1-(9H-fluoren-2-yl)ethan-1-one. One common method includes the reaction of 1-(9H-fluoren-2-yl)ethan-1-one with bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-bromo-1-(9H-fluoren-2-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reacting with an amine in the presence of a base can yield the corresponding amine derivative.
Reduction Reactions: The carbonyl group in this compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Scientific Research Applications
2-bromo-1-(9H-fluoren-2-yl)ethan-1-one is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of organic semiconductors and other materials with specific electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and other biochemical processes, providing insights into the mechanisms of action of various biological molecules.
Mechanism of Action
The mechanism of action of 2-bromo-1-(9H-fluoren-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or alter the function of biological pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
2-bromo-1-(9H-fluoren-2-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone: This compound has similar structural features but includes fluorine atoms, which can alter its electronic properties and reactivity.
2-bromo-9H-fluoren-9-one: This compound lacks the ethanone group, making it less reactive in certain types of chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and carbonyl functional groups, which confer distinct reactivity and applications in various fields of research.
Properties
IUPAC Name |
2-bromo-1-(9H-fluoren-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO/c16-9-15(17)11-5-6-14-12(8-11)7-10-3-1-2-4-13(10)14/h1-6,8H,7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFJJWWZDMCMGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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